N-(1,3-benzothiazol-2-yl)-4-isopropoxybenzamide
N-(1,3-benzothiazol-2-yl)-4-isopropoxybenzamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0994821
InChI:
InChI=1S/C17H16N2O2S/c1-11(2)21-13-9-7-12(8-10-13)16(20)19-17-18-14-5-3-4-6-15(14)22-17/h3-11H,1-2H3,(H,18,19,20)
SMILES:
CC(C)OC1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3S2
Molecular Formula:
C17H16N2O2S
Molecular Weight:
312.4 g/mol
N-(1,3-benzothiazol-2-yl)-4-isopropoxybenzamide
CAS No.:
Cat. No.: VC0994821
Molecular Formula: C17H16N2O2S
Molecular Weight: 312.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16N2O2S |
|---|---|
| Molecular Weight | 312.4 g/mol |
| IUPAC Name | N-(1,3-benzothiazol-2-yl)-4-propan-2-yloxybenzamide |
| Standard InChI | InChI=1S/C17H16N2O2S/c1-11(2)21-13-9-7-12(8-10-13)16(20)19-17-18-14-5-3-4-6-15(14)22-17/h3-11H,1-2H3,(H,18,19,20) |
| Standard InChI Key | NQWFLMVHFIXZCB-UHFFFAOYSA-N |
| SMILES | CC(C)OC1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3S2 |
| Canonical SMILES | CC(C)OC1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3S2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator